Pentanal, 5-hydroxy-, oxime

Catalog No.
S3479417
CAS No.
60222-90-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanal, 5-hydroxy-, oxime

CAS Number

60222-90-4

Product Name

Pentanal, 5-hydroxy-, oxime

IUPAC Name

5-hydroxyiminopentan-1-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2

InChI Key

YWEKQYZNCOGVBB-UHFFFAOYSA-N

SMILES

C(CCO)CC=NO

Canonical SMILES

C(CCO)CC=NO

Pentanal, 5-hydroxy-, oxime is an organic compound with the molecular formula C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2. It represents a derivative of pentanal, where the aldehyde group has been converted to an oxime and a hydroxyl group is attached to the fifth carbon atom. This compound is characterized by its unique chemical properties, which make it significant in various fields of chemistry and biology. The presence of both hydroxyl and oxime functionalities enhances its reactivity and interaction potential with other molecules .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxime group can be reduced back to the aldehyde or converted into an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under acidic or basic conditions.

The synthesis of pentanal, 5-hydroxy-, oxime typically involves a multi-step process:

  • Hydroxylation of Pentanal: The first step involves converting pentanal into 5-hydroxy-pentanal using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
  • Formation of Oxime: In the subsequent step, 5-hydroxy-pentanal is reacted with hydroxylamine hydrochloride under acidic conditions to yield pentanal, 5-hydroxy-, oxime.

In industrial applications, optimizing reaction conditions such as temperature and pressure can enhance yield and purity. Continuous flow reactors and automated systems are often employed to improve scalability and efficiency in production .

Pentanal, 5-hydroxy-, oxime finds applications across various domains:

  • Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Coordination Chemistry: Due to its ability to form stable complexes with metal ions, it can be utilized in coordination chemistry.
  • Biological Research: Its potential biological activities make it a candidate for further research in pharmacology and biochemistry .

Studies on the interactions of pentanal, 5-hydroxy-, oxime with other molecules are essential for understanding its reactivity and potential applications. The compound's ability to form complexes with metal ions suggests it could play a role in catalysis or as a ligand in coordination compounds. Furthermore, its hydroxyl group may facilitate interactions with biomolecules, influencing cellular processes.

Several compounds share structural similarities with pentanal, 5-hydroxy-, oxime. Here are some notable comparisons:

Compound NameKey Features
Pentanal oximeLacks the hydroxyl group; less versatile in certain reactions compared to pentanal, 5-hydroxy-, oxime.
5-Hydroxy-pentanalLacks the oxime group; limited ability to form stable complexes with metal ions.
Hexanal, 5-hydroxy-, oximeSimilar structure but has an additional carbon atom; different chemical properties due to increased chain length.

Uniqueness

Pentanal, 5-hydroxy-, oxime is unique because it combines both hydroxyl and oxime functionalities. This dual functionality allows for a broader range of

XLogP3

-0.1

Dates

Modify: 2023-07-26

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